(2-异丙基苯氧基)乙酸

描述

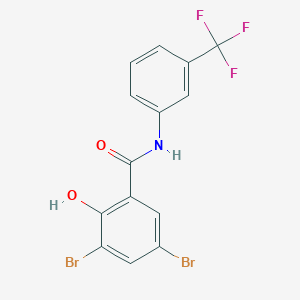

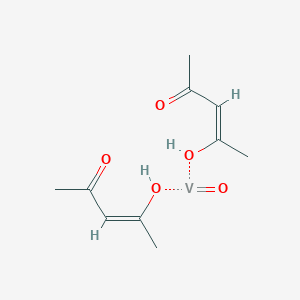

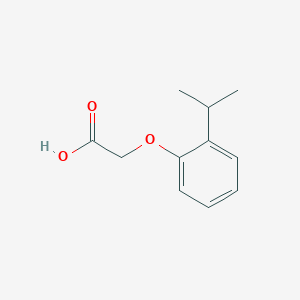

(2-Isopropylphenoxy)acetic acid is a unique chemical compound with the empirical formula C11H14O3 . It has a molecular weight of 194.23 . This compound is provided in solid form . It is part of a class of compounds known as phenoxyacetic acid derivatives, which are interesting building blocks in a variety of natural and synthetic compounds .

Synthesis Analysis

The synthesis of (2-Isopropylphenoxy)acetic acid has been reported in the literature . It is part of ongoing research on this class of compounds .Molecular Structure Analysis

The molecular structure of (2-Isopropylphenoxy)acetic acid shows that the pendant –OCH2COOH chain is in an extended conformation and almost lies in the plane of the benzene ring . This is indicated by the dihedral angle of 2.61 (5) .Physical And Chemical Properties Analysis

(2-Isopropylphenoxy)acetic acid is a solid substance . More detailed physical and chemical properties are not available in the current resources.科学研究应用

药物化学与药物设计

(2-异丙基苯氧基)乙酸衍生物因其在药物化学中的潜力而受到关注,特别是在新型药物化合物的设计和合成方面。 这些衍生物因其基于分子结构和理化性质的相互作用而被研究,这可以导致开发出安全性更高、疗效更好的新药 .

农业:植物生长与健康

在农业中,像(2-异丙基苯氧基)乙酸这样的有机酸在提高土壤肥力和植物健康方面起着至关重要的作用。 它们参与矿物质的溶解、植物病原体的生物防治以及植物诱导抗性的增强,从而有助于可持续的作物管理 .

药理学:抗炎应用

苯氧基乙酸衍生物,包括(2-异丙基苯氧基)乙酸,已被研究其药理活性。 它们在开发选择性 COX-2 抑制剂方面尤为重要,这些抑制剂在治疗炎症和减少相关副作用方面至关重要 .

工业应用

在工业领域,(2-异丙基苯氧基)乙酸被用于合成各种化学产品。 它作为一种构建块,用于创建不同行业(包括制药、纺织和聚合物)中使用的化合物 .

环境科学:土壤生态系统管理

该化合物的应用范围扩展到环境科学,它有助于土壤生态系统的管理。 有机酸,包括(2-异丙基苯氧基)乙酸,参与矿化、金属解毒和非生物胁迫缓解等过程 .

生物化学:酶抑制

在生物化学中,(2-异丙基苯氧基)乙酸衍生物被用来研究酶抑制,这对于理解各种生物途径和开发治疗酶调节起关键作用的疾病的治疗剂至关重要 .

食品工业:防腐和调味

乙酸衍生物因其防腐特性和作为调味剂而广泛应用于食品工业。 它们有助于微生物去污,并为食品产品提供独特的风味特征 .

生物医学研究:药物溶解度和递送

在生物医学研究中,(2-异丙基苯氧基)乙酸衍生物因其增强药物溶解度和递送的能力而被研究。 这项研究可以导致开发出更有效的药物制剂和治疗策略 .

安全和危害

This compound is classified under GHS07 for safety . The hazard statements include H302 - Harmful if swallowed, and H319 - Causes serious eye irritation . Precautionary statements include P264 - Wash skin thoroughly after handling, P270 - Do not eat, drink or smoke when using this product, P280 - Wear protective gloves/protective clothing/eye protection/face protection, among others .

未来方向

(2-Isopropylphenoxy)acetic acid is part of ongoing research, particularly in the field of phenoxyacetic acid derivatives . These compounds have been found to possess a variety of pharmacological applications, such as anticancer, analgesic, anti-inflammatory, and gastrin receptor antagonistic activities . The future directions of this compound will likely continue in these areas of study.

作用机制

Target of Action

It’s known that phenoxyacetic acid derivatives, which include (2-isopropylphenoxy)acetic acid, have a broad spectrum of physiological activity whose type and strength depend on the substituents in both the aromatic ring and the acid fragment .

Mode of Action

It’s known that the compound interacts with its targets through its pendant –och2cooh chain, which is in an extended conformation and almost lies in the plane of the benzene ring .

Biochemical Pathways

It’s known that phenoxyacetic acid derivatives can influence a variety of pharmacological pathways, leading to various effects such as anticancer, analgesic, anti-inflammatory, and gastrin receptor antagonistic activities .

Result of Action

It’s known that phenoxyacetic acid derivatives can have a variety of pharmacological applications, such as anticancer, analgesic, anti-inflammatory, and gastrin receptor antagonistic activities .

属性

IUPAC Name |

2-(2-propan-2-ylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)9-5-3-4-6-10(9)14-7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGPCQVBKJMWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361638 | |

| Record name | (2-isopropylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25141-58-6 | |

| Record name | (2-isopropylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(propan-2-yl)phenoxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of (2-Isopropylphenoxy)acetic acid in relation to its activity as an auxin herbicide?

A1: (2-Isopropylphenoxy)acetic acid belongs to the phenoxyalkanoic acid group of auxin herbicides. While it exists as a hydrogen-bonded cyclic dimer like active auxin herbicides, its structure differs significantly. Research by Smith et al. indicates that the molecule is essentially planar. This contrasts with active members like (2,4-dichlorophenoxy)acetic acid, where the side chain is anticlinally related to the ring system. This structural difference likely contributes to its inactivity as an herbicide compared to its counterparts with specific side chain orientations.

Q2: How does the crystal structure of (2-Isopropylphenoxy)acetic acid compare to its previously reported structure?

A2: A recent study highlighted a discrepancy between the previously reported crystal structure and new findings . While both structures confirm the presence of classical carboxylic acid inversion dimers linked by O—H⋯O hydrogen bonds, there are notable differences. The unit-cell dimensions reported in the new structure differ significantly from the previous study. Additionally, the earlier report identified a disordered carboxyl H atom within a cyclic hydrogen-bonded dimer, a feature not observed in the more recent analysis.

Q3: Can (2-Isopropylphenoxy)acetic acid be used as a building block for other compounds, and what are the potential applications?

A3: Yes, (2-Isopropylphenoxy)acetic acid can serve as a starting material for synthesizing more complex molecules. Researchers successfully synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide using (2-Isopropylphenoxy)acetic acid as a precursor . This derivative showed potential anticancer activity in in silico studies targeting the VEGFr receptor. This highlights the potential of using (2-Isopropylphenoxy)acetic acid as a scaffold for developing novel compounds with potential therapeutic applications.

Q4: Has (2-Isopropylphenoxy)acetic acid been identified as a degradation product of any pharmaceuticals?

A4: Yes, research has identified (2-Isopropylphenoxy)acetic acid as a degradation product of Fenoxazoline hydrochloride . Studies on the stability of Fenoxazoline hydrochloride under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal stress, revealed the formation of (2-Isopropylphenoxy)acetic acid. This finding has implications for the quality control and shelf-life determination of pharmaceutical formulations containing Fenoxazoline hydrochloride.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B108912.png)